N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide
Description
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-phenyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-17(16-11-13-7-5-6-10-15(13)25-16)12-20-18(22)19(23)21-14-8-3-2-4-9-14/h2-11,17H,12H2,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDRMIBPXUKKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide typically involves the following steps:
Formation of the benzofuran ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling, which offer high yields and fewer side reactions.
Attachment of the methoxyethyl group: The methoxyethyl group is introduced through nucleophilic substitution reactions.
Formation of the oxalamide linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and aniline under controlled conditions.
Chemical Reactions Analysis
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Comparison with Similar Compounds
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide can be compared with other benzofuran derivatives:
Biological Activity
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide is a complex organic compound with significant biological activity, particularly in the context of its interaction with the serotonin receptor system and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core combined with methoxyethyl and phenyloxalamide functionalities. Its IUPAC name is N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide, and it has a molecular formula of C21H22N2O5. The compound's structure is critical to its biological interactions, particularly its affinity for specific receptors.
Target Receptors
The primary target of this compound is the 5HT1A receptor , which is part of the serotonin receptor family. This receptor plays a crucial role in various neurological processes, including mood regulation, anxiety, and depression.
Binding Affinity
Research indicates that this compound binds to the 5HT1A receptor with a Ki affinity of 806 nM . This affinity suggests potential implications for treating conditions related to serotonin dysregulation, such as anxiety disorders and depression.
Anticancer Potential
Preliminary research indicates that benzofuran derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structure of this compound may enhance these effects, warranting further studies to evaluate its efficacy against various cancer cell lines.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Serotonin Receptor Interaction | Demonstrated binding affinity similar to this compound at 5HT1A receptors. |
| Study B | Antimicrobial Activity | Identified antimicrobial effects in benzofuran derivatives, suggesting potential for this compound. |
| Study C | Anticancer Efficacy | Explored apoptosis induction in cancer cells by benzofuran compounds, indicating possible therapeutic uses for this compound. |
Q & A
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer :
- Library Design : Synthesize 15–20 derivatives with systematic modifications (e.g., benzofuran → indole, methoxy → hydroxy).
- Assay Cascade : Prioritize compounds using high-throughput enzymatic assays, followed by secondary validation in cell-based models.
- ADME Profiling : Assess solubility (shake-flask method), microsomal stability, and CYP inhibition potential .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Silico Tools : Use SwissADME for logP/logS predictions, pkCSM for bioavailability, and ProTox-II for toxicity.
- Molecular Dynamics (MD) : Simulate binding kinetics with target proteins (e.g., 100-ns simulations in GROMACS).
- QSAR Models : Train on datasets of oxalamide derivatives to predict absorption and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
